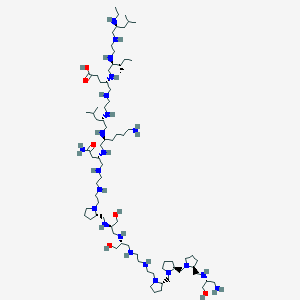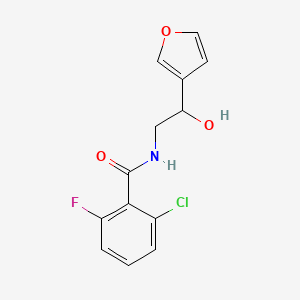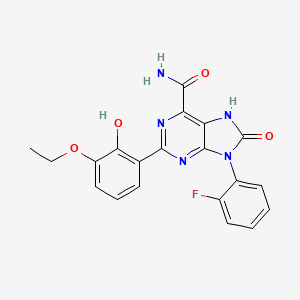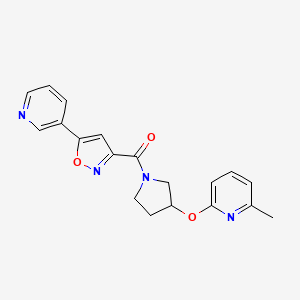
Exendin-4 (Acetato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exendin-4 (Acetate) is a synthetic form of the naturally occurring hormone GLP-1 . It is a 39 amino acid peptide and a long-acting glucagon-like peptide-1 receptor agonist with an IC50 of 3.22 nM . It has a molecular formula of C76H159N22O6 .
Synthesis Analysis
Exendin-4 is synthesized using the standard Fmoc strategy solid phase synthesis . The synthesized peptides are cleaved by TFA/Phenol/TIS and identified by high-performance liquid chromatography and quadrupole time of flight LC/MS .Molecular Structure Analysis
Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .Chemical Reactions Analysis
Exendin-4 has been used in electrochemical peptide quantification . DNA-peptide conjugates were incorporated into the nanostructure at the electrode surfaces, and antibody displacement permitted rapid peptide sensing .Physical And Chemical Properties Analysis
Exendin-4 (Acetate) has a molecular weight of 1477.2 g/mol . It has a computed XLogP3-AA of -4.3, a hydrogen bond donor count of 22, a hydrogen bond acceptor count of 27, and a rotatable bond count of 71 .Aplicaciones Científicas De Investigación
- Exendin-4 ha mostrado promesa en la mejora de la función cognitiva y la protección contra la pérdida de memoria. Mejora la potenciación a largo plazo (LTP) y el crecimiento dendrítico neuronal tanto en condiciones de obesidad in vivo como in vitro . Los efectos neuroprotectores del péptido se extienden a las neuronas corticales e hipocampales cultivadas primarias, promoviendo la complejidad neuronal y la maduración de las espinas dendríticas.
- Los investigadores han explorado derivados de Exendin-4 mediados por nanoensamblaje para disminuir la retención renal. Si bien esta área requiere más investigación, destaca el potencial para optimizar la farmacocinética y la biodistribución de Exendin-4 .
- Exendin-4 se ha investigado por su impacto en la salud ósea. Los estudios in vitro utilizando células MC3T3-E1 demostraron que el tratamiento con Exendin-4 promueve la osteogénesis y puede contribuir a la regeneración ósea .
- Exendin-4 influye en la expresión del receptor barredor (hSR-BI/CLA-1) a través de la vía AMPK/FoxO1. Al activar la óxido nítrico sintasa endotelial (eNOS), mejora la función endotelial, lo que puede beneficiar la salud cardiovascular .
- Más allá de su papel en el tratamiento de la diabetes, Exendin-4 (también conocido como exenatida) tiene un impacto positivo en las células nerviosas. Además, muestra efectos prometedores en las enfermedades pulmonares obstructivas, aunque se necesita más investigación .
- La función principal de Exendin-4 es su papel como agonista del receptor del péptido 1 similar al glucagón (GLP-1RA). Regula la sensibilidad a la insulina, la inflamación y la plasticidad sináptica. Su potencial en el tratamiento de la neuropatología asociada con el síndrome metabólico subraya su importancia .
Mejora Cognitiva y Neuroprotección
Reducción de la Retención Renal
Salud Ósea y Osteogénesis
Función Endotelial y Salud Cardiovascular
Protección de las Células Nerviosas y Enfermedades Pulmonares Obstructivas
Síndrome Metabólico y Sensibilidad a la Insulina
Mecanismo De Acción
Target of Action
Exendin-4 (Acetate), also known as Exenatide, is a glucagon-like peptide-1 (GLP-1) analog . It primarily targets the GLP-1 receptor . The GLP-1 receptor plays a crucial role in glucose metabolism .
Mode of Action
Exendin-4 activates the GLP-1 receptor, leading to an increase in insulin secretion and a decrease in glucagon secretion . This interaction is glucose-dependent . Additionally, Exendin-4 slows gastric emptying and decreases food intake .
Biochemical Pathways
Exendin-4 affects several biochemical pathways. It modulates the body’s natural response to glucose . More insulin and less glucagon are released in response to glucose . Exendin-4 also improves IRS-1 phosphorylation, neuronal complexity, and the maturation of dendritic spine shape .
Pharmacokinetics
Exendin-4 exhibits nonlinear disposition due to receptor-mediated endocytosis via the GLP-1 receptor . The absorption rate constant (ka) decreases with increasing doses in all three species (rats, monkeys, humans) . The clearance from the central compartment (CLc) is similar to reported renal clearances . Selected PK parameters (CLc, Vc, and koff) correlate allometrically with body weight .
Result of Action
Exendin-4 has several molecular and cellular effects. It modulates the body’s natural response to glucose, leading to more insulin and less glucagon being released in response to glucose . It also slows gastric emptying, leading to a slower and prolonged release of glucose into the systemic circulation . Furthermore, Exendin-4 improves long-term potentiation and neuronal dendritic growth .
Action Environment
The action of Exendin-4 can be influenced by environmental factors such as diet. For instance, it has been shown to improve cognitive function and brain insulin resistance in mice fed a high-fat diet . It also inhibits the reduction of long-term potentiation in the brains of mice on a high-fat diet .
Safety and Hazards
Direcciones Futuras
Exendin-4 has shown potential in improving cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It inhibits the reduction of long term potentiation (LTP) in high fat diet mouse brain and improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . These findings suggest that Exendin-4 could play a significant role in treating neuropathology caused by metabolic syndrome .
Propiedades
InChI |
InChI=1S/C76H159N22O6/c1-8-61(7)74(88-31-29-85-45-64(86-9-2)40-59(3)4)53-94-63(21-22-76(103)104)44-84-28-30-87-65(41-60(5)6)49-89-62(16-10-11-23-77)48-90-66(42-75(79)102)46-82-26-24-80-32-38-95-34-12-17-70(95)51-93-69(58-101)50-91-68(57-100)47-83-27-25-81-33-39-96-35-14-19-72(96)54-98-37-15-20-73(98)55-97-36-13-18-71(97)52-92-67(43-78)56-99/h2,28-29,33,59-74,80-94,99-101H,8-27,30-32,34-58,77-78H2,1,3-7H3,(H2,79,102)(H,103,104)/t61-,62-,63-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVPWRREHDVDN-IFKXHDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(CCC(=O)O)CN[CH]CNC(CC(C)C)CNC(CCCCN)CNC(CC(=O)N)CNCCNCCN1CCCC1CNC(CNC(CNCCN[CH]CN2CCCC2CN3CCCC3CN4CCCC4CNC(CN)CO)CO)CO)NC[CH]NCC(CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCC(=O)O)CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CNCCNCCN1CCC[C@H]1CN[C@H](CN[C@H](CNCCN[CH]CN2CCC[C@H]2CN3CCC[C@H]3CN4CCC[C@H]4CN[C@H](CN)CO)CO)CO)NC[CH]NC[C@H](CC(C)C)NC[CH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H159N22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1477.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)




![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)
![N-(4-methoxybenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2388560.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)